molecular formula C12H17N B13032065 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13032065
M. Wt: 175.27 g/mol
InChI Key: ASINTLOAQNNRHI-UHFFFAOYSA-N
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Description

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of tetrahydronaphthalene, characterized by the presence of an ethyl group at the 5-position and an amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding naphthalene derivative. One common method is the catalytic hydrogenation of 5-ethyl-1-naphthylamine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydronaphthalene derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Fully saturated amine derivatives.

    Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral ligands.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of certain antidepressant drugs .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthylamine: A closely related compound with similar structural features but lacking the ethyl group at the 5-position.

    2-Aminotetralin: Another related compound with a similar tetrahydronaphthalene backbone but with the amine group at a different position.

Uniqueness

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.

Biological Activity

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is a bicyclic amine notable for its unique structural configuration, which includes a naphthalene core modified by an ethyl substituent at the 5-position. This compound has garnered attention due to its potential biological activities and pharmacological applications.

  • Molecular Formula : C12_{12}H15_{15}N
  • Molecular Weight : Approximately 189.27 g/mol
  • Structure : The presence of both saturated and unsaturated carbon atoms contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in pharmacology. Its structural analogs have been studied for various properties:

  • Serotonin Receptor Interaction : Compounds similar to this compound have shown significant binding affinity to serotonin receptors, particularly the 5-HT7 receptor. For instance, modifications in the structure can influence lipophilicity and receptor activity .
  • Potential Antidepressant Effects : The compound's interaction with serotonin receptors suggests potential antidepressant properties. Studies have indicated that tetrahydronaphthalene derivatives can modulate serotonergic pathways, which are crucial in mood regulation.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Receptor Binding Studies :
    • A study demonstrated that derivatives of tetrahydronaphthalene exhibited high selectivity for the 5-HT7 receptor over other serotonin receptors (e.g., 5-HT1A) with Ki values indicating strong binding affinity .
    • Another research highlighted how structural modifications could enhance receptor selectivity and potency.
  • Analgesic and Anti-inflammatory Properties :
    • Similar compounds have been evaluated for their analgesic effects in animal models. For instance, certain tetrahydronaphthalene derivatives showed significant analgesic activity with minimal side effects compared to traditional NSAIDs .
  • Cytotoxicity Assessments :
    • Investigations into the cytotoxic effects of related compounds revealed that while some exhibited potent activity against cancer cell lines, they maintained lower cytotoxicity towards normal cells. This characteristic is vital for developing safer therapeutic agents .

Comparative Analysis

The following table summarizes key comparisons between this compound and its structural analogs:

Compound NameStructure FeaturesNotable Properties
This compound Ethyl group at position 5Potential antidepressant effects; significant receptor affinity
1,2,3,4-TetrahydronaphthaleneNo ethyl group; fully saturatedBasic structure for many derivatives
5-Methyl-1,2,3,4-tetrahydronaphthalenMethyl group instead of ethylDifferent pharmacological effects
(R)-1,2,3,4-Tetrahydronaphthalen-1-amChiral variantSpecific biological activity based on chirality

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3

InChI Key

ASINTLOAQNNRHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCCC(C2=CC=C1)N

Origin of Product

United States

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